molecular formula C44H70O12 B594809 3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropane-1,2-diol CAS No. 131959-12-1

3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropane-1,2-diol

Cat. No.: B594809
CAS No.: 131959-12-1
M. Wt: 791.032
InChI Key: ZZNQQYSOWRXXJH-UHFFFAOYSA-N
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Description

Okadaol is a derivative of okadaic acid, a polyether fatty acid toxin. It is known for its unique pharmacological profile and is primarily used in scientific research. The compound has the empirical formula C44H70O12 and a molecular weight of 791.02 g/mol .

Chemical Reactions Analysis

Okadaol undergoes several types of chemical reactions, including:

    Oxidation: Okadaol can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The reduction of okadaic acid to okadaol is a notable reaction. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: Okadaol can participate in substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction typically produces alcohols .

Scientific Research Applications

Okadaol has a wide range of applications in scientific research:

Mechanism of Action

Okadaol exerts its effects primarily by inhibiting serine/threonine protein phosphatases, specifically PP1 and PP2A. This inhibition leads to the hyperphosphorylation of proteins, which can affect various cellular processes. The molecular targets of okadaol include several kinases such as MAPK, ERK, and GSK3β. These pathways are involved in processes like apoptosis, neurotoxicity, and the pathogenesis of Alzheimer’s disease .

Comparison with Similar Compounds

Okadaol is similar to other compounds like okadaic acid, calyculin A, and microcystin-LR. it is unique due to its reduced protein phosphatase inhibitory activity compared to okadaic acid. This makes okadaol a valuable tool for studying specific regulatory mechanisms without the potent effects of okadaic acid .

Similar Compounds

Okadaol’s unique properties make it a significant compound in various fields of scientific research, offering insights into cellular processes and potential therapeutic applications.

Properties

IUPAC Name

3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H70O12/c1-26-21-35(54-44(23-26)36(47)12-11-32(53-44)24-41(6,49)25-45)27(2)9-10-31-14-18-43(52-31)19-15-34-40(56-43)37(48)30(5)39(51-34)33(46)22-29(4)38-28(3)13-17-42(55-38)16-7-8-20-50-42/h9-10,23,27-29,31-40,45-49H,5,7-8,11-22,24-25H2,1-4,6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNQQYSOWRXXJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(CO)O)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H70O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657556
Record name 3-[5-Hydroxy-8-(4-{8'-hydroxy-6'-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-7'-methylidenehexahydro-3'H-spiro[oxolane-2,2'-pyrano[3,2-b]pyran]-5-yl}but-3-en-2-yl)-10-methyl-1,7-dioxaspiro[5.5]undec-10-en-2-yl]-2-methylpropane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

791.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131959-12-1
Record name 3-[5-Hydroxy-8-(4-{8'-hydroxy-6'-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-7'-methylidenehexahydro-3'H-spiro[oxolane-2,2'-pyrano[3,2-b]pyran]-5-yl}but-3-en-2-yl)-10-methyl-1,7-dioxaspiro[5.5]undec-10-en-2-yl]-2-methylpropane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Okadaol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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